
2,6-Di(methyl-d3)-naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,6-Di(methyl-d3)-naphthalene” is a deuterated compound, which means it contains deuterium (D), an isotope of hydrogen (H) with an additional neutron . Deuterated compounds are often used in various scientific research fields, including nuclear magnetic resonance (NMR) spectroscopy, because the presence of deuterium can significantly alter the physical and chemical properties of the compound .
Molecular Structure Analysis
Based on the name, “2,6-Di(methyl-d3)-naphthalene” likely consists of a naphthalene core with two methyl-d3 groups attached at the 2 and 6 positions . Naphthalene is a polycyclic aromatic hydrocarbon (PAH) consisting of two fused benzene rings .Chemical Reactions Analysis
The chemical reactions of “2,6-Di(methyl-d3)-naphthalene” would likely be similar to those of naphthalene and other PAHs . These compounds can undergo various reactions, such as oxidation, reduction, and substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,6-Di(methyl-d3)-naphthalene” would likely be similar to those of naphthalene, but with some differences due to the presence of deuterium . For example, deuterated compounds often have slightly different boiling and melting points compared to their non-deuterated counterparts .Mécanisme D'action
Safety and Hazards
Orientations Futures
The use of deuterated compounds in scientific research is a growing field, with potential applications in various areas, such as drug development and environmental science . The future directions for “2,6-Di(methyl-d3)-naphthalene” would likely depend on the results of ongoing research in these and other areas .
Propriétés
Numéro CAS |
51209-51-9 |
|---|---|
Nom du produit |
2,6-Di(methyl-d3)-naphthalene |
Formule moléculaire |
C12H12 |
Poids moléculaire |
162.265 |
Nom IUPAC |
2,6-bis(trideuteriomethyl)naphthalene |
InChI |
InChI=1S/C12H12/c1-9-3-5-12-8-10(2)4-6-11(12)7-9/h3-8H,1-2H3/i1D3,2D3 |
Clé InChI |
YGYNBBAUIYTWBF-WFGJKAKNSA-N |
SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)C |
Synonymes |
2,6-Dimethylnaphthalene-d6; NSC 36852-d6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2H-Furo[3,4-d][1,3]dioxole-2,4,6-trione](/img/structure/B569644.png)
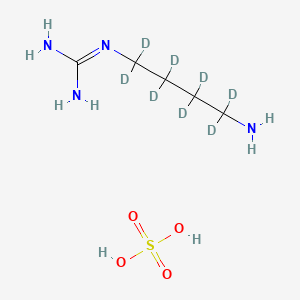
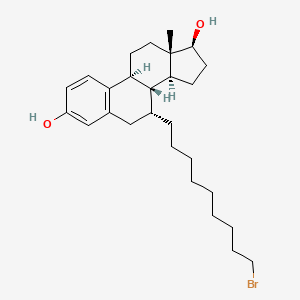
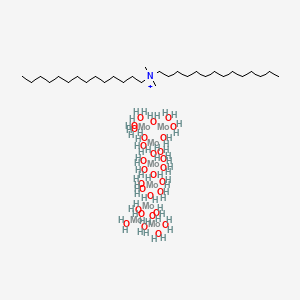
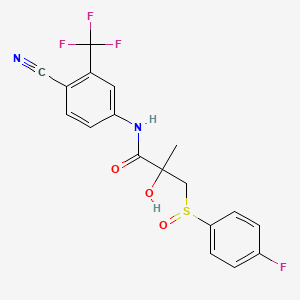
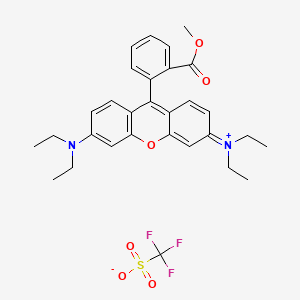
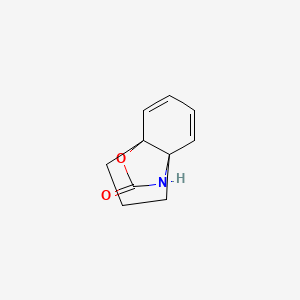


![2H-[1,3]Oxathiolo[5,4-d][1,3]thiazole](/img/structure/B569666.png)
